![molecular formula C14H15BrN4O B7434174 N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as MLN4924 and has been studied for its potential in cancer treatment.
Wirkmechanismus
The mechanism of action of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide involves the inhibition of NAE. NAE is responsible for activating NEDD8, which is a small ubiquitin-like modifier that is involved in the regulation of protein degradation. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, resulting in cell death.
Biochemical and Physiological Effects:
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide in lab experiments is its specificity for NAE. This compound has been shown to be highly selective for NAE and does not affect other enzymes in the ubiquitin-proteasome pathway. One limitation of using this compound is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide. One direction is the development of more potent and selective NAE inhibitors. Another direction is the study of the combination of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, should be explored.
Synthesemethoden
The synthesis of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide involves several steps. The first step involves the synthesis of 5-bromopyrimidine-4-carboxylic acid, which is then reacted with thionyl chloride to form 5-bromopyrimidine-4-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl-N-methylpropanamide to form N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide has been studied for its potential in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, resulting in cell death. This compound has been shown to be effective against various types of cancer cells, including breast, prostate, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-3-13(20)19(2)11-6-4-10(5-7-11)18-14-12(15)8-16-9-17-14/h4-9H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFWGWBWTVPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)
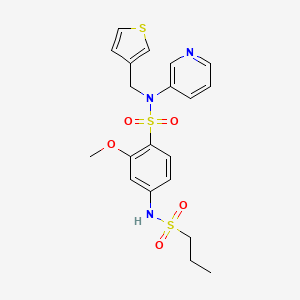
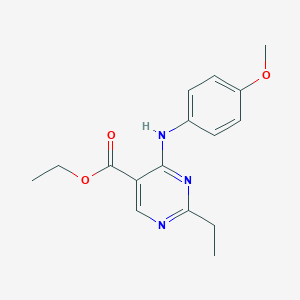

![N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-4-methoxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7434145.png)
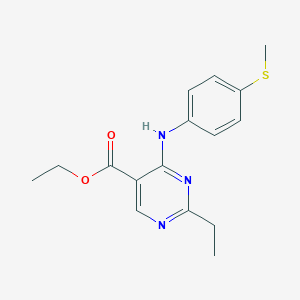
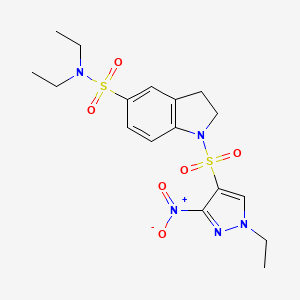
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
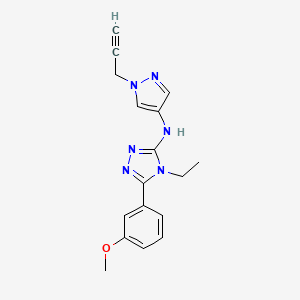
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)